trans-4-Phenyl-3-buten-2-one-d10

Descripción general

Descripción

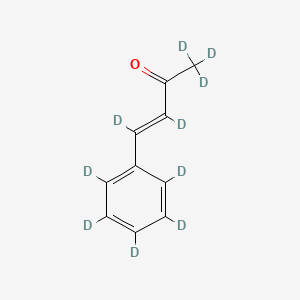

trans-4-Phenyl-3-buten-2-one-d10: . This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C10D10O, and it has a molecular weight of 156.25 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-3-buten-2-one-d10 typically involves the deuteration of trans-4-Phenyl-3-buten-2-one. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas (D2) or by using deuterated reagents . The reaction conditions often include a deuterium source, a catalyst such as palladium on carbon (Pd/C), and an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the isotopic purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: trans-4-Phenyl-3-buten-2-one-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products:

Oxidation: Formation of benzoic acid or benzaldehyde.

Reduction: Formation of phenylbutanol or phenylbutane.

Substitution: Formation of halogenated derivatives or substituted phenylbutenes.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Kinetic Isotope Effect Studies

trans-4-Phenyl-3-buten-2-one-d10 is primarily utilized in chemical research to study reaction mechanisms and kinetic isotope effects. The presence of deuterium allows researchers to trace the pathways of chemical reactions more accurately than with non-deuterated compounds. This isotopic labeling is crucial for understanding reaction dynamics and mechanisms at a molecular level.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its deuterium labeling, this compound serves as a reference standard in NMR spectroscopy. The compound's unique spectral characteristics facilitate the study of molecular interactions and conformational changes in various chemical environments.

Biological Research Applications

1. Metabolic Tracing

In biological studies, this compound acts as a tracer for metabolic pathways. Its incorporation into biochemical reactions helps elucidate the mechanisms of action for enzymes and metabolic processes, providing insights into cellular metabolism and function.

2. Pharmacokinetic Studies

The compound is employed in pharmacokinetic research to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. By using deuterated compounds, researchers can obtain more precise data regarding drug behavior in biological systems, which is essential for drug development .

Medicinal Applications

1. Enzyme Inhibition Studies

this compound has been shown to inhibit specific enzymes such as phospholipase A2, which is involved in inflammatory responses. This property makes it valuable in developing anti-inflammatory drugs and understanding their mechanisms of action .

2. Drug Development

The compound's stability and unique isotopic characteristics make it an attractive candidate for the synthesis of deuterated drugs. Deuterated pharmaceuticals often exhibit improved metabolic stability and altered pharmacokinetics compared to their non-deuterated counterparts, leading to enhanced therapeutic profiles .

Industrial Applications

1. Analytical Chemistry Reference Standard

In the industrial sector, this compound is used as a reference standard in analytical chemistry. Its isotopic labeling aids in the calibration of analytical instruments and ensures accurate measurements in various chemical analyses .

2. Synthesis of Fine Chemicals

The compound is also utilized in the synthesis of fine chemicals where deuterium labeling is required for tracing and analysis purposes. Its applications extend to the production of specialty chemicals that benefit from enhanced properties due to deuteration .

Case Study 1: Kinetic Studies

A study utilizing this compound demonstrated its effectiveness in elucidating reaction mechanisms involving nucleophilic substitutions. The kinetic isotope effect was measured by comparing reaction rates between the deuterated and non-deuterated forms, providing insights into the transition states involved.

Case Study 2: Drug Metabolism

In pharmacokinetic studies, this compound was used to trace the metabolic fate of a new anti-cancer drug candidate. The results indicated that the deuterated version exhibited slower metabolism compared to its non-deuterated counterpart, suggesting potential benefits in prolonging therapeutic effects .

Mecanismo De Acción

The mechanism of action of trans-4-Phenyl-3-buten-2-one-d10 involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phospholipase A2 (PLA2), which plays a role in the inflammatory response . The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the enzyme’s function and mechanism .

Comparación Con Compuestos Similares

trans-4-Phenyl-3-buten-2-one: The non-deuterated analog with similar chemical properties but different isotopic composition.

Benzylideneacetone: Another name for trans-4-Phenyl-3-buten-2-one.

trans-1-Phenyl-2-buten-1-one: A structurally related compound with a different position of the double bond.

Uniqueness: trans-4-Phenyl-3-buten-2-one-d10 is unique due to its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately .

Actividad Biológica

trans-4-Phenyl-3-buten-2-one-d10, also known as trans-methyl styryl ketone, is a compound with significant applications in the fields of flavoring, fragrance, and as a reagent in chemical synthesis. Its biological activities have been explored in various studies, revealing insights into its metabolism, potential toxicity, and mutagenic properties.

- Chemical Formula : C10H10O

- Molecular Weight : 146.1858 g/mol

- CAS Number : 1896-62-4

- Structure : The compound features a conjugated double bond system with a ketone functional group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its metabolism, mutagenicity, and potential health effects.

Metabolism Studies

Research indicates that trans-4-Phenyl-3-buten-2-one undergoes reductive metabolism in vivo. In studies conducted on rats and dogs, the predominant metabolite identified was 4-phenyl-2-butanone (PBA), resulting from double bond reduction. Carbonyl-reduced products such as trans-4-phenyl-3-buten-2-ol (PBOL) were also detected but at significantly lower concentrations (only 3% of PBA levels) .

Mutagenicity

In mutagenicity testing using the Ames test with Salmonella typhimurium TA 100, trans-4-Phenyl-3-buten-2-one was found to be mutagenic when S9 metabolic activation was present. In contrast, its metabolites PBA and PBOL did not exhibit mutagenic properties . This suggests that while the parent compound may pose genetic risks under certain conditions, its primary metabolites are less harmful.

Toxicity and Safety Profile

The compound has been classified as an irritant and a skin sensitizer. Studies have shown no evidence of carcinogenicity in animal models following dermal exposure . However, it can cause allergic contact dermatitis and respiratory sensitization in sensitive individuals .

Case Study 1: Metabolic Pathways

A study focused on the metabolic pathways of trans-4-Phenyl-3-buten-2-one revealed that upon intravenous administration, the compound predominantly converts to PBA in both rats and dogs. This metabolic pathway is considered a detoxification route, indicating that the body effectively processes this compound to reduce potential toxicity .

Case Study 2: Sensitization Potential

A clinical evaluation highlighted that repeated exposure to trans-4-Phenyl-3-buten-2-one can lead to sensitization reactions in humans. Occupational exposure assessments have linked this compound to cases of allergic contact dermatitis among workers in industries utilizing this chemical .

Summary of Biological Activities

| Activity | Observation |

|---|---|

| Metabolism | Predominantly metabolized to PBA |

| Mutagenicity | Mutagenic in Ames test; metabolites non-mutagenic |

| Toxicity | Skin irritant; potential allergen |

| Carcinogenicity | No evidence found in animal studies |

| Sensitization | Associated with allergic reactions |

Propiedades

IUPAC Name |

(E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-ZLPBFNINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C([2H])([2H])[2H])/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584112 | |

| Record name | (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-22-6 | |

| Record name | (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-4-phenyl-3-buten-2-one-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.